2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
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Overview
Description
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is a complex organic compound with the molecular formula C9H13NO5 and a molecular weight of 215.21 g/mol This compound is characterized by a cyclopentane ring substituted with a nitromethyl group, a methyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid involves multiple steps, typically starting with the preparation of the cyclopentane ringThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Reagents like sodium azide (NaN3) can be used for such transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is not fully understood. it is believed to involve the inhibition of key enzymes and signaling pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation. Additionally, it may inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Comparison with Similar Compounds
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid can be compared with other cyclopentane derivatives, such as:
2-[3-Methyl-2-(aminomethyl)-5-oxocyclopentyl]acetic acid:
2-[3-Methyl-2-(hydroxymethyl)-5-oxocyclopentyl]acetic acid:
The uniqueness of this compound lies in its nitromethyl group, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCIKCQPODDZAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392023 |
Source
|
Record name | [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86023-17-8 |
Source
|
Record name | [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-(1α ,2β ,3α )-(+)-3-Methyl-2-nitromethyl-5-oxocyclopentaneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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